molecular formula C12H14O4 B14236935 1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-7-methoxy-3,5-dimethyl-(9CI) CAS No. 538376-75-9

1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-7-methoxy-3,5-dimethyl-(9CI)

Cat. No.: B14236935
CAS No.: 538376-75-9
M. Wt: 222.24 g/mol
InChI Key: LBKKWDZRPZHFNQ-UHFFFAOYSA-N
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Description

1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-7-methoxy-3,5-dimethyl-(9CI) is a complex organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products. This particular compound is characterized by its unique structure, which includes hydroxy, methoxy, and dimethyl functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-7-methoxy-3,5-dimethyl-(9CI) typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-7-methoxy-3,5-dimethyl-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The hydroxy and methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like alkoxides and amines can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-7-methoxy-3,5-dimethyl-(9CI) has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity makes it a subject of study in various biological assays.

    Medicine: Its potential therapeutic properties are explored in drug development and pharmacological research.

    Industry: The compound is used in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-7-methoxy-3,5-dimethyl-(9CI) involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and activity. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-3-methyl-
  • 1H-2-Benzopyran-1-one, 3,4-dihydro-6-hydroxy-8-methoxy-3-methyl-

Uniqueness

1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-7-methoxy-3,5-dimethyl-(9CI) is unique due to its specific functional groups and structural configuration. The presence of both hydroxy and methoxy groups, along with the dimethyl substitutions, imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

538376-75-9

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

8-hydroxy-7-methoxy-3,5-dimethyl-3,4-dihydroisochromen-1-one

InChI

InChI=1S/C12H14O4/c1-6-4-9(15-3)11(13)10-8(6)5-7(2)16-12(10)14/h4,7,13H,5H2,1-3H3

InChI Key

LBKKWDZRPZHFNQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C(=C(C=C2C)OC)O)C(=O)O1

Origin of Product

United States

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